4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide

Photoaffinity Labeling Crosslinker Stability Covalent Bonding

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide (CAS 92367-11-8) is a heterobifunctional, photo-reactive crosslinker widely employed in photoaffinity labeling (PAL) and chemical proteomics. The compound combines two distinct reactive functionalities: a trifluoromethyl-diazirine moiety that generates a highly reactive carbene upon UV activation (∼350–370 nm) , and a benzyl bromide group that acts as an alkylating agent for nucleophiles such as thiols and amines.

Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
CAS No. 92367-11-8
Cat. No. B1278543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
CAS92367-11-8
Molecular FormulaC9H6BrF3N2
Molecular Weight279.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F
InChIInChI=1S/C9H6BrF3N2/c10-5-6-1-3-7(4-2-6)8(14-15-8)9(11,12)13/h1-4H,5H2
InChIKeyBCFUQXOZHPIAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide: A Dual-Reactive Photoaffinity Crosslinker for Bioconjugation and Proteomics


4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide (CAS 92367-11-8) is a heterobifunctional, photo-reactive crosslinker widely employed in photoaffinity labeling (PAL) and chemical proteomics [1]. The compound combines two distinct reactive functionalities: a trifluoromethyl-diazirine moiety that generates a highly reactive carbene upon UV activation (∼350–370 nm) , and a benzyl bromide group that acts as an alkylating agent for nucleophiles such as thiols and amines . This dual reactivity enables the covalent trapping of transient protein–ligand interactions and the stable immobilization of biomolecules [1].

Why Generic Photoaffinity Probes Cannot Replace 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide


The performance of a photoaffinity probe is determined by the combined influence of the photoreactive group, the linker chemistry, and the overall molecular architecture. Simple substitution of one aryl diazirine derivative for another, or for a different photoreactive class such as an aryl azide or benzophenone, introduces critical variations in crosslinking yield, bond stability, wavelength compatibility, and aqueous by-product formation that directly impact experimental outcomes [1]. The specific benzyl bromide functionality of this compound confers a distinct nucleophilic reactivity profile that is not shared by its alcohol, acid, or NHS-ester analogs, making it uniquely suited for thiol- and amine-directed bioconjugation in anhydrous environments . Furthermore, the trifluoromethyl substituent on the diazirine ring suppresses unwanted carbene rearrangement, a factor absent in non-fluorinated analogs [2].

Quantitative Differentiation of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide: Crosslinking Efficiency, Bond Stability, and Reactivity


Carbene-Derived Covalent Bonds Exhibit Superior Stability Compared to Nitrene-Derived Bonds from Aryl Azides

The covalent bond formed by the diazirine-generated carbene upon photoactivation is more stable than the nitrene-derived bond formed by photoreactive azides . This is a critical advantage for downstream applications requiring robust, irreversible linkage.

Photoaffinity Labeling Crosslinker Stability Covalent Bonding

Trifluoromethyl-Diazirine Generates a More Uniform Crosslinking Product with Less Rearrangement than Aryl Azides

In a direct comparative study of four photoreactive probes, the trifluoromethyl-diazirine (Tmd)Phe was found to be a 'highly potent carbene-precursor, which can be transformed easily into uniform crosslinking products by smooth photolysis,' whereas the 4-azidobenzoyl group showed 'higher probability to create non-uniform irradiation products (e.g. through rearrangement)' [1].

Photoreactive Probes Crosslinking Uniformity Carbene Chemistry

Benzyl Bromide Moiety Enables Selective Nucleophilic Conjugation Unavailable to Alcohol or Acid Analogs

The benzyl bromide group acts as a reactive alkylating agent capable of coupling to nucleophiles, particularly thiols, under anhydrous conditions [1]. In contrast, the corresponding benzyl alcohol (CAS 87736-88-7) and benzoic acid (CAS 92367-12-9) analogs require activation or different coupling chemistries (e.g., Mitsunobu, amide coupling) . This provides a distinct, orthogonal conjugation handle.

Bioconjugation Linker Chemistry Nucleophilic Substitution

Para-Positioning of Benzyl Bromide Maximizes Spacer Length for Minimal Steric Interference

Among phenyldiazirine derivatives, the functional group is positioned at the para position relative to the diazirine ring . This design provides a linear spacer of approximately 6.7 Å between the photoreactive center and the point of biomolecule attachment [1], minimizing steric hindrance during both conjugation and subsequent carbene insertion.

Linker Design Photoaffinity Probe Steric Accessibility

Trifluoromethyl Substituent Suppresses Carbene Rearrangement Compared to Non-Fluorinated Diazirines

A comprehensive structure–function analysis of aryl diazirines revealed that the installation of an α-trifluoromethyl group reduces the likelihood of unwanted carbene rearrangements, leading to improved overall stability and more controllable reactivity [1]. This is a direct advantage over non-fluorinated aryl diazirines.

Carbene Stability Diazirine Design Crosslinking Fidelity

Optimal Application Scenarios for 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide Based on Demonstrated Differentiation


Target Identification in Chemical Proteomics Requiring Robust Crosslinking

This compound is ideal for synthesizing activity-based probes (ABPs) for chemical proteomics. The stable carbene-derived bond [3] ensures captured protein targets remain covalently attached during stringent washes and LC-MS/MS analysis, while the benzyl bromide handle enables efficient conjugation to thiol-containing small-molecule ligands of interest [2].

Mapping Protein–Ligand Binding Sites with High Spatial Resolution

The uniform crosslinking products generated by the trifluoromethyl-diazirine [3] facilitate precise identification of the amino acid residues that line the ligand-binding pocket. This reduces the ambiguity associated with heterogeneous product mixtures often observed with aryl azide probes, enabling higher confidence in structural models.

Covalent Functionalization of Inert Polymer Surfaces for Textile and Material Science

The dual-reactive nature of this compound has been demonstrated for the covalent modification of highly inert polymers such as para-aramid (Kevlar) and UHMWPE [3]. The diazirine group anchors the reagent to the polymer surface via C–H insertion, while the benzyl bromide allows subsequent attachment of nucleophilic dyes or functional molecules, resulting in robust, colorfast modifications without compromising fiber strength.

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